![molecular formula C14H22N2O5S B4832914 3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methoxy-1-methylethyl)benzamide](/img/structure/B4832914.png)
3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methoxy-1-methylethyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-[(Ethylamino)sulfonyl]-4-methoxy-N-(2-methoxy-1-methylethyl)benzamide often involves multiple steps, including the introduction of sulfonyl groups, methoxy functionalities, and the specific benzamide structure. Techniques such as the use of sulfonyl chlorides for sulfonylation, the incorporation of methoxy groups through methylation, and the construction of the benzamide moiety through amide bond formation are common. These methods aim for high yield and purity, considering the stability and reactivity of intermediate compounds (Liu et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[(Ethylamino)sulfonyl]-4-methoxy-N-(2-methoxy-1-methylethyl)benzamide is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). These analyses provide insights into the compound's conformation, electronic structure, and interactions at the molecular level, which are crucial for understanding its reactivity and biological activity (Demir et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(ethylsulfamoyl)-4-methoxy-N-(1-methoxypropan-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-5-15-22(18,19)13-8-11(6-7-12(13)21-4)14(17)16-10(2)9-20-3/h6-8,10,15H,5,9H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNFBVYRLKWMBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C)COC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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